4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride 4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219982-16-7
VCID: VC2687014
InChI: InChI=1S/C18H29NO.ClH/c1-4-18(2,3)16-5-7-17(8-6-16)20-14-11-15-9-12-19-13-10-15;/h5-8,15,19H,4,9-14H2,1-3H3;1H
SMILES: CCC(C)(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl
Molecular Formula: C18H30ClNO
Molecular Weight: 311.9 g/mol

4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride

CAS No.: 1219982-16-7

Cat. No.: VC2687014

Molecular Formula: C18H30ClNO

Molecular Weight: 311.9 g/mol

* For research use only. Not for human or veterinary use.

4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride - 1219982-16-7

Specification

CAS No. 1219982-16-7
Molecular Formula C18H30ClNO
Molecular Weight 311.9 g/mol
IUPAC Name 4-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C18H29NO.ClH/c1-4-18(2,3)16-5-7-17(8-6-16)20-14-11-15-9-12-19-13-10-15;/h5-8,15,19H,4,9-14H2,1-3H3;1H
Standard InChI Key UJEWKHLXEZKSNA-UHFFFAOYSA-N
SMILES CCC(C)(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl
Canonical SMILES CCC(C)(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl

Introduction

Chemical Structure and Identification

Molecular Structure and Composition

4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride consists of a piperidine ring connected to a phenoxy group via an ethyl linker, with a tert-pentyl substituent at the para position of the phenoxy ring. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous environments. This structural arrangement contributes to its potential biological activity and chemical reactivity.

The compound features several key structural elements: a six-membered piperidine heterocycle with a nitrogen atom, an ethylene spacer (-CH₂CH₂-) connecting to an ether linkage (phenoxy group), and a tert-pentyl group (also called tert-amyl, consisting of -C(CH₃)₂CH₂CH₃) attached to the phenyl ring.

Chemical Identifiers and Properties

Available data indicates that 4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride possesses the following properties:

PropertyValue
CAS Number1219982-16-7
Molecular FormulaC₁₈H₃₀ClNO
Molecular Weight311.9 g/mol
MDL NumberMFCD13560546

The compound's molecular structure features a basic piperidine nitrogen that forms a salt with hydrochloric acid, resulting in the hydrochloride form commonly used in research and pharmaceutical applications .

Structural Analogs and Related Compounds

Comparison with Structural Variants

Several structurally related compounds have been documented, differing primarily in substitution patterns on the phenyl ring or the presence of additional functional groups. These variations can significantly influence physicochemical properties and potential biological activities.

The table below compares 4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride with selected structural analogs:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride1219982-16-7C₁₈H₃₀ClNO311.9Reference compound
4-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride1219964-13-2C₁₈H₂₉Cl₂NO346.3Chloro substituent at position 2 of phenyl ring
4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride1219979-60-8C₁₈H₂₉BrClNO390.8Bromo substituent at position 2 of phenyl ring
4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride1219963-86-6C₁₆H₂₆ClNO283.83Lacks ethyl linker between piperidine and phenoxy groups
4-(2-Phenoxyethyl)piperidine hydrochloride252918-95-9C₁₃H₂₀ClNO-Lacks tert-pentyl group on phenyl ring

This structural diversity illustrates the versatility of the core piperidine-phenoxy scaffold and highlights how selective modifications can be introduced to potentially modulate properties and activities .

Structure-Activity Relationships

The piperidine moiety is a common pharmacophore in many bioactive compounds, with the nitrogen atom often serving as a hydrogen bond acceptor or providing a site for protonation. The ethyl spacer in 4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride provides conformational flexibility that may influence receptor binding or other interactions.

The tert-pentyl substituent on the phenyl ring contributes hydrophobic character and steric bulk, potentially affecting lipophilicity, membrane permeability, and protein binding characteristics. These structural features collectively influence the compound's physicochemical properties and potential biological activities.

Chemical Properties and Synthesis

Physical and Chemical Characteristics

As a hydrochloride salt, 4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride typically exists as a white or off-white solid with enhanced stability compared to its free base form. The compound contains both a basic amine (piperidine) and an ether linkage, contributing to its chemical reactivity profile.

The presence of the tert-pentyl group (also known as 2-methylbutan-2-yl) introduces steric constraints and hydrophobicity that influence the compound's solubility and partition coefficient. These properties are critical determinants of its behavior in biological systems and its utility in chemical applications.

Applications and Research Significance

Chemical Research Applications

In chemical research, compounds like 4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride may serve as intermediates or building blocks for more complex structures. The piperidine nitrogen provides a handle for further functionalization, while the ether linkage and tert-pentyl group offer sites for studying structure-property relationships.

Such compounds may also serve as model systems for investigating fundamental aspects of organic and medicinal chemistry, including conformation, reactivity, and structure-activity relationships .

Analytical Characterization

Spectroscopic Properties

Characteristic spectroscopic features of 4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride and related compounds typically include:

  • IR spectroscopy: Absorption bands corresponding to C-H stretching, C-O-C ether linkage, and piperidine C-N vibrations

  • NMR spectroscopy: Distinctive signals for the piperidine ring protons, ethyl linker, aromatic protons, and tert-pentyl group

  • Mass spectrometry: Molecular ion peak and fragmentation patterns reflecting the structural components

These analytical profiles provide essential tools for identification, purity assessment, and structural confirmation .

Identification Methods

For identification and characterization purposes, several methods can be employed:

  • Chromatographic techniques (HPLC, GC) for purity assessment and comparison with standards

  • Spectroscopic methods (NMR, IR, MS) for structural confirmation

  • Elemental analysis to verify elemental composition

  • X-ray crystallography for definitive structural determination if suitable crystals can be obtained

The combination of these techniques provides a comprehensive analytical profile necessary for research and quality control applications .

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